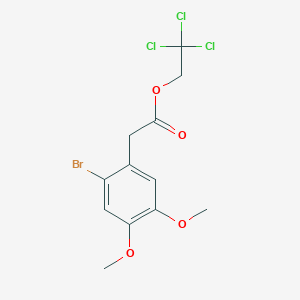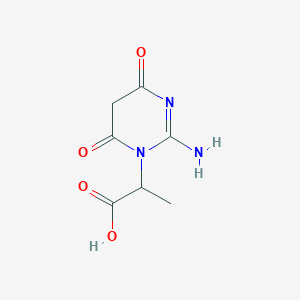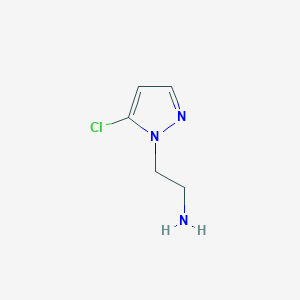
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . These methods provide access to a range of substituted pyrimidines with different functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines with different functional groups, such as amino, methoxy, and oxo groups
Scientific Research Applications
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as dihydrofolate reductase and phosphodiesterase, which are involved in key biological processes . By inhibiting these enzymes, the compound can exert its therapeutic effects, such as antiproliferative and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one include:
4-amino-5,6-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine: This compound has a similar structure but with a pyrrolo ring fused to the pyrimidine ring.
2-amino-4,6-dimethoxypyrimidine: This compound has similar functional groups but lacks the dihydro moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-amino-5,6-dimethoxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H11N3O3/c1-11-3-4(7)8-6(10)9-5(3)12-2/h3,5H,1-2H3,(H3,7,8,9,10) |
InChI Key |
WBWYAYJKEMZUOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(NC(=O)N=C1N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
![3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105047.png)

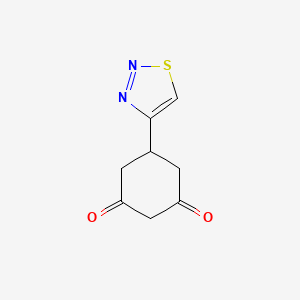
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)

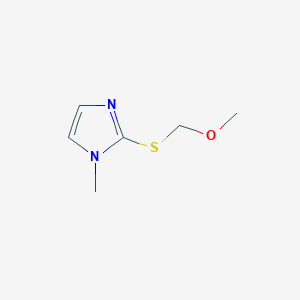
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
![6-(2-Cyclopropylthiazol-5-yl)-1-fluoro-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13105097.png)
